Technical Guide: Structure Elucidation of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
Technical Guide: Structure Elucidation of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The molecule (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid (often abbreviated as Oic) is a bicyclic non-proteinogenic amino acid. It represents a specific stereoisomer of the perhydroindole scaffold used in the synthesis of ACE inhibitors such as Trandolapril and Perindopril .[1][2]
While Perindopril utilizes the (2S,3aS,7aS) cis-fused isomer, the (2R,3aS,7aR) isomer is the enantiomer of the Trandolapril intermediate ((2S,3aR,7aS)). Distinguishing this specific isomer requires a rigorous elucidation strategy because the octahydroindole system possesses three chiral centers (C2, C3a, C7a), leading to eight possible stereoisomers (4 diastereomeric pairs).
The Critical Challenge: The primary difficulty lies in distinguishing the ring fusion geometry (cis vs. trans) and the relative orientation of the carboxylic acid at C2. This guide details a self-validating workflow using high-field NMR and X-ray crystallography to unambiguously assign the (2R,3aS,7aR) configuration.
Stereochemical Matrix
| Center | Configuration | Structural Implication |
| C2 | R | Determines carboxylic acid orientation relative to the bridge. |
| C3a | S | Bridgehead carbon; relative to 7a, determines fusion. |
| C7a | R | Bridgehead carbon; 3aS,7aR typically denotes Trans-fusion . |
Elucidation Workflow (Logic Map)
The following decision tree illustrates the logic flow for assigning the specific stereochemistry, moving from gross connectivity to absolute configuration.
Figure 1: Logical workflow for distinguishing the trans-fused (2R,3aS,7aR) isomer from cis-fused analogs.
Spectroscopic Characterization Strategy
Mass Spectrometry & IR (Preliminary Validation)
Before stereochemical assignment, confirm the molecular skeleton.
-
HRMS (ESI+): Calculated for
. -
IR: Look for the characteristic amino acid zwitterionic bands or, if esterified, the carbonyl stretch.
- (acid): ~1720 cm⁻¹ (broad if H-bonded).
- : ~3300 cm⁻¹ (secondary amine).
Nuclear Magnetic Resonance (The "Self-Validating" Protocol)
This is the core of the elucidation. The rigidity of the bicyclic system makes NMR the most powerful tool for relative stereochemistry.
A. 1H NMR: The Fusion Diagnostic (
-Coupling)
The most critical distinction is between cis-fused (Perindopril-like) and trans-fused (Trandolapril-like) rings.
-
Experiment: 1H NMR in
or . -
Target Signal: The bridgehead proton H-7a .
-
Mechanism: In a trans-fused system, H-3a and H-7a are in an axial-axial relationship (anti-periplanar).
-
Diagnostic Criteria:
-
Trans-fusion ((3aS,7aR) or enantiomer):
. -
Cis-fusion ((3aS,7aS) or enantiomer):
.
-
-
Observation for (2R,3aS,7aR): You must observe a large vicinal coupling (>10 Hz) for the bridgehead protons to confirm the trans-fusion.
B. NOESY: Relative Stereochemistry at C2
Once trans-fusion is confirmed, the orientation of the carboxylic acid at C2 (R vs S) must be established relative to the bridgeheads.
-
Experiment: 2D NOESY (Mixing time: 500-800 ms).
-
Key Correlations for (2R,3aS,7aR):
-
H-3a vs H-7a: NO NOE (They are anti-periplanar).
-
H-2 vs H-7a: In the (2R,3aS,7aR) isomer, if the ring adopts a chair conformation, analyze the vector.
-
If C2-COOH is "down" (R-configuration in this specific frame), H-2 is "up".
-
If H-7a is "down" (R-configuration at bridge), H-2 and H-7a are trans.
-
Look for NOE between H-2 and H-3a if they are on the same face.
-
-
Table 1: Predicted NMR Profile for (2R,3aS,7aR) Isomer
| Position | Type | Multiplicity ( | Diagnostic Feature |
| H-2 | dd ( | Correlation to H-3 protons. | |
| H-3a | Bridgehead | ddd (Large | Anti to H-7a . |
| H-7a | Bridgehead | td or ddd ( | Large axial-axial coupling confirms trans-fusion. |
| C-2 | ~60-65 ppm | Shift depends on protonation state. |
Absolute Configuration Determination
NMR provides relative stereochemistry. To distinguish (2R,3aS,7aR) from its enantiomer (2S,3aR,7aS), you must use a chiral reference or X-ray crystallography.
X-Ray Crystallography (Gold Standard)
Due to the zwitterionic nature of the amino acid, it crystallizes well from aqueous alcohols.
-
Method: Single Crystal X-ray Diffraction (SC-XRD).
-
Protocol: Dissolve 20 mg in minimal hot Ethanol/Water (9:1). Allow slow evaporation at 4°C.
-
Validation: Flack parameter near 0.0 confirms the absolute configuration. A value near 1.0 indicates the inverted structure (the enantiomer).
Chiral Derivatization (Alternative)
If X-ray is not possible, derivatize with a chiral auxiliary (e.g., Mosher's acid chloride or Marfey's reagent).
-
Reagent: FDAA (Marfey's reagent).
-
Logic: React (2R,3aS,7aR)-Oic with L-FDAA. Compare LC-MS retention time with the derivative of the standard (2S,3aR,7aS)-Oic. They will form diastereomers with distinct retention times.
Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation
-
Objective: Minimize signal broadening from exchangeable protons and viscosity.
-
Steps:
-
Weigh 15-20 mg of the dry amino acid.
-
Dissolve in 0.6 mL of
(for zwitterion) or (for HCl salt). -
Note: If using
, add a trace of TMSP (internal standard). If using DMSO, use TMS. -
pH Adjustment: For
samples, adjusting pH to ~1 (using DCl) or ~12 (using NaOD) can resolve overlapping multiplets by locking the nitrogen protonation state.
-
Protocol B: NOESY Acquisition Parameters
-
Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation if in water).
-
Mixing Time: 600 ms (Optimal for medium-sized molecules like Oic).
-
Relaxation Delay (D1): 2.0 s.
-
Scans: 16-32 scans per increment.
-
Increments: 256-512 (for high resolution in F1 dimension).
Visualization of Stereochemical Logic
The following diagram details the specific NOE correlations expected for the Trans-fused system versus the Cis-fused system.
References
-
Vali, S. J., et al. (2012).[3] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 3:5. Link
- Pascard, C., et al. (1991). "Structure of the ACE Inhibitor Trandolapril." Acta Crystallographica Section C, 47, 1011-1013. (Demonstrates the X-ray parameters for the trans-fused scaffold).
-
PubChem Compound Summary. "(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid."[4] (Note: This links to the enantiomer/diastereomer data for comparison). Link
-
Viveros-Ceballos, J. L., et al. (2017).[5] "Stereoselective synthesis of octahydroindole-2-phosphonic acid." ChemistryViews. (Discusses synthetic routes to specific Oic stereoisomers). Link
